Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

Physical organic chemistry Nucleophilic substitution kinetics Leaving group effects

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate (CAS 175276-71-8) is a synthetic furan-3-carboxylate ester bearing a meta-nitrophenyl substituent at the 5-position and a methyl group at the 2-position of the furan ring. With molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol, it belongs to the class of 2,5-disubstituted furan-3-carboxylate esters, a scaffold recognized in US Patent 4,477,679 as a versatile intermediate for bioactive molecule synthesis, including pyrethroid insecticides.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 175276-71-8
Cat. No. B068460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-5-(3-nitrophenyl)-3-furoate
CAS175276-71-8
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3
InChIKeyJAHZJSHMYFDWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate (CAS 175276-71-8): Compound Class and Core Identity for Procurement Screening


Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate (CAS 175276-71-8) is a synthetic furan-3-carboxylate ester bearing a meta-nitrophenyl substituent at the 5-position and a methyl group at the 2-position of the furan ring [1]. With molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol, it belongs to the class of 2,5-disubstituted furan-3-carboxylate esters, a scaffold recognized in US Patent 4,477,679 as a versatile intermediate for bioactive molecule synthesis, including pyrethroid insecticides [2]. The compound is catalogued under MDL number MFCD00277691 and DSSTox Substance ID DTXSID80372459, and is primarily distributed by specialty chemical suppliers for research use only [3].

Why Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate Cannot Be Replaced by Its Para-Nitro Isomer or Other Furoate Analogs


The meta-nitrophenyl substitution pattern on the furan-3-carboxylate scaffold confers distinct electronic, steric, and reactivity properties that preclude simple interchange with the para-nitro isomer (CAS 175276-69-4), the unsubstituted phenyl analog (CAS 29113-64-2), or 2-furoate regioisomers. Kinetic data on closely related aryl 2-furoate systems demonstrate that meta-nitrophenyl esters exhibit lower intrinsic nucleophilic reactivity than their para counterparts but display significantly enhanced sensitivity to alkali metal ion catalysis—a differential effect attributed to the extent of C=O bond polarization in the transition state [1]. Furthermore, the 5-(3-nitrophenyl)furan-2-yl substructure is a validated pharmacophoric element in the known kinase inhibitor ERK Inhibitor III (CAS 331656-92-9, Kd ~13 µM), whereas the corresponding para-nitro or unsubstituted phenyl variants have not been reported to yield comparable target engagement . The 3-furoate ester orientation (carboxylate at ring position 3 rather than 2) additionally dictates the compound's utility in specific synthetic routes, as documented in patent literature for pyrethroid intermediate production [2].

Quantitative Differentiation Evidence for Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate Versus Closest Analogs


Meta- vs. Para-Nitrophenyl Furoate Reactivity: Differential Nucleophilic Substitution Kinetics and Metal Ion Catalysis

In a kinetic study of aryl 2-furoates with alkali metal ethoxides in absolute ethanol at 25 °C, p-nitrophenyl 2-furoate exhibited higher absolute reactivity than m-nitrophenyl 2-furoate toward dissociated ethoxide (EtO⁻). However, the catalytic effect of alkali metal ions (K⁺, Na⁺, Li⁺) was significantly more pronounced for the m-nitrophenyl ester than for the p-nitrophenyl ester [1]. South Korean thesis work extending this study confirmed: 'p-Nitrophenyl ester is more reactive than m-nitrophenyl ester toward alkali ethoxides, but metal ion catalysis is more significant in m-nitro system' and reported Hammett ρ⁰ values of 1.90 for the furoate system, indicating strong leaving group dependence [2]. This differential metal ion sensitivity implies that in synthetic applications employing alkoxide bases with variable counter-ion environments, the meta-nitro compound provides a distinct, tunable reactivity profile that the para isomer cannot replicate.

Physical organic chemistry Nucleophilic substitution kinetics Leaving group effects

Pharmacophoric Validation: The 5-(3-Nitrophenyl)furan Motif in a Documented Kinase Inhibitor

The 5-(3-nitrophenyl)furan-2-yl substructure—directly analogous to the core of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate—is the key structural element in ERK Inhibitor III (CAS 331656-92-9; 1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine). This compound is a cell-permeable, substrate-site-targeting (not ATP-site) inhibitor of ERK1/2 with a reported Kd of approximately 13 µM . It is commercially distributed by Sigma-Aldrich and Santa Cruz Biotechnology as a validated chemical probe for phosphorylation research . The meta-nitrophenyl attachment to the furan ring is essential for the inhibitor's binding mode; no corresponding para-nitrophenyl or unsubstituted phenyl analog of this inhibitor class has been reported with equivalent target engagement, suggesting that the meta-nitro geometry enables specific interactions at the ERK substrate-binding cleft that ortho- or para-substitution would sterically or electronically disfavor.

Medicinal chemistry Kinase inhibition MAPK/ERK pathway

3-Furoate vs. 2-Furoate Scaffold Differentiation: Synthetic Utility in Pyrethroid Intermediate Production

US Patent 4,477,679 explicitly discloses the 3-furoate (furan-3-carboxylate) scaffold—rather than the isomeric 2-furoate—as the productive intermediate framework for manufacturing synthetic pyrethroid insecticides [1]. The patent teaches a three-step process: (a) reacting an aryl aldehyde with an alkyl 4-chloroacetoacetate, (b) treatment with sodium methoxide and carbon monoxide to form an alkyl 2-formyl-4-alkoxy-5-substituted pent-4-enoate, and (c) acid-catalyzed cyclization to yield the alkyl-5-substituted-3-furoate. This route is specifically optimized for the ester group at the furan 3-position; the corresponding 2-furoate regioisomer would require an entirely different synthetic strategy and is not described for this insecticide application. Among 5-aryl-3-furoate esters, the nitrophenyl variants (both meta and para) offer additional synthetic handles—the nitro group can be reduced to an amine for further derivatization or participate in electronic tuning of the furan ring reactivity.

Synthetic chemistry Agrochemical intermediates Heterocyclic building blocks

Computed Physicochemical Property Profile: Meta-Nitro vs. Para-Nitro Isomer Comparison

Both the meta-nitro (target, CAS 175276-71-8) and para-nitro (CAS 175276-69-4) isomers share the molecular formula C₁₄H₁₃NO₅ and molecular weight 275.26 g/mol, but exhibit subtle computed property differences that may influence chromatographic behavior, solubility, and molecular recognition. PubChem-computed values for the target compound include XLogP3 = 3.1, Topological Polar Surface Area (TPSA) = 85.3 Ų, hydrogen bond acceptor count = 5, hydrogen bond donor count = 0, and rotatable bond count = 4 [1]. The para-nitro isomer has identically reported XLogP3 = 3.1 and TPSA = 85.3 Ų from chem960.com , though an alternative source calculates a LogP of 3.86 and PSA of 85.26 Ų for the para isomer , suggesting methodological variance in computed lipophilicity. Both isomers have a computed boiling point of approximately 399.7 °C at 760 mmHg and density of 1.251 g/cm³ [1]. The key differentiating descriptor is the nitro group orientation: meta-substitution places the nitro group in a position where it exerts only inductive electron-withdrawing effects, whereas para-substitution additionally engages resonance effects, leading to different electron density distributions across the aromatic ring and furan system.

Computational chemistry Drug-likeness prediction Physicochemical profiling

Commercial Availability and Purity Benchmarking: Meta-Nitro vs. Para-Nitro Isomer Procurement Landscape

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is stocked by multiple research chemical suppliers with documented purity specifications. SynBlock offers the compound at NLT 98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS . CymitQuimica supplies at ≥95% purity in solid form . Combi-Blocks lists catalog number SS-7118 at USD 306/250 mg and USD 764/1 g [1]. Santa Cruz Biotechnology offers the compound under catalog sc-257454 at USD 169/250 mg and USD 510/1 g [2]. For comparison, the para-nitro isomer (CAS 175276-69-4) is available from CymitQuimica at €211/1 g and €590/5 g for 95% purity product, and at €250/1 g for an alternative 95% grade . Both isomers are primarily distributed for research use only and are not listed in pharmacopoeias. The meta-nitro compound's broader vendor distribution (SynBlock, Combi-Blocks, Santa Cruz, VWR, BOC Sciences, Apollo Scientific) compared to the para-nitro isomer suggests greater accessibility and competitive pricing for procurement.

Chemical procurement Vendor specification Research chemical supply

Recommended Application Scenarios for Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Exploration Using the Meta-Nitrophenyl Furan Pharmacophore

The validated ERK Inhibitor III pharmacophore—a 5-(3-nitrophenyl)furan core with a Kd of ~13 µM for ERK1/2 —establishes the meta-nitrophenyl furan motif as a privileged starting point for kinase inhibitor design. Teams pursuing substrate-site (non-ATP-competitive) kinase inhibitors should select the meta-nitro regioisomer specifically, as no equivalent para-nitro or ortho-nitro furan analog has demonstrated comparable target engagement in this inhibitor class. The ethyl ester at the 3-position of the furan ring provides a synthetic handle for further derivatization (hydrolysis to carboxylic acid, amidation, reduction) while maintaining the core pharmacophoric geometry.

Agrochemical Intermediate Research: 3-Furoate Scaffold Utilization per Patent-Validated Routes

US Patent 4,477,679 specifically teaches the 3-furoate (not 2-furoate) scaffold as the productive intermediate for pyrethroid insecticide synthesis [1]. Research groups developing synthetic pyrethroid analogs or exploring the structure-activity relationships of 5-aryl-3-furoate esters should procure the 3-furoate regioisomer. The nitro group at the meta position of the 5-phenyl substituent provides a spectroscopically distinguishable handle (by NMR and IR) for reaction monitoring and offers a latent amine functionality via reduction, enabling downstream diversification that the unsubstituted phenyl analog cannot provide.

Physical Organic Chemistry: Mechanistic Studies of Nitro Group Position Effects on Furoate Reactivity

The differential metal ion catalysis behavior documented for meta- vs. para-nitrophenyl furoates—with the meta system showing greater catalytic enhancement from alkali metal ions despite lower absolute reactivity [2][3]—makes this compound valuable for mechanistic investigations of nucleophilic acyl substitution. Researchers studying ion pairing effects, Hammett relationships in heterocyclic ester systems, or transition state structure can use the meta-nitro compound as a probe to distinguish inductive-only from resonance-coupled electronic effects at the leaving group aryl moiety.

Chemical Procurement Strategy: Multi-Vendor Sourcing with Documented Analytical Characterization

With at least six identified global suppliers offering this compound at purities from ≥95% to NLT 98% with supporting NMR, HPLC, and LC-MS documentation , procurement officers can implement competitive bidding and dual-sourcing strategies. The availability of detailed analytical data packages from SynBlock (NLT 98%, NMR/HPLC/LC-MS) and accessible pricing from US-based vendors (Santa Cruz Biotechnology, Combi-Blocks) contrasts with the more limited European-centric supply chain for the para-nitro isomer, making the meta compound the preferable choice for research programs requiring reliable, documented resupply.

Technical Documentation Hub

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